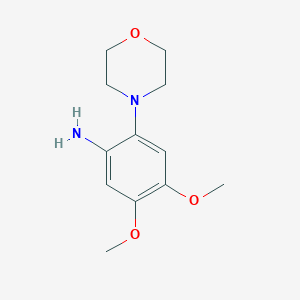

4-Morpholino-5-amino veratrole

Description

Contextualization within Veratrole and Morpholine (B109124) Chemistry

Significance of Veratrole Derivatives in Contemporary Organic Synthesis

Veratrole, or 1,2-dimethoxybenzene, is a readily available and versatile building block in organic synthesis. marketresearchintellect.commarkwideresearch.com Its two methoxy (B1213986) groups activate the aromatic ring, making it susceptible to electrophilic substitution and a valuable precursor for a wide array of more complex molecules. marketresearchintellect.commarkwideresearch.com Veratrole derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. marketresearchintellect.com In the pharmaceutical industry, veratrole is instrumental in creating active pharmaceutical ingredients (APIs) with anti-inflammatory and antimicrobial properties. marketresearchintellect.com

The reactivity of the veratrole nucleus allows for the introduction of various functional groups, leading to the construction of diverse molecular frameworks. For instance, Friedel-Crafts acylation of veratrole is a common and effective method for preparing aryl-keto derivatives, which are important intermediates for biologically active compounds. researchgate.netresearchgate.net Furthermore, veratrole and its derivatives are utilized in the synthesis of complex heterocyclic systems, such as carbazoles and anthracenes, often employing metal-catalyzed cross-coupling and cyclization reactions. rsc.orgbeilstein-journals.org The ability to precisely substitute the veratrole ring is crucial for developing compounds with specific biological activities. acs.org

Role of Morpholine Scaffolds in Advanced Chemical Design

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. nih.govnih.govsci-hub.se Its inclusion in a molecule can confer advantageous physicochemical and metabolic properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govresearchgate.netnih.gov The morpholine moiety is a versatile synthetic building block that can be readily introduced into molecules. sci-hub.se

Morpholine and its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. jchemrev.comresearchgate.netresearchgate.net The flexible conformation of the morpholine ring and its ability to participate in hydrogen bonding and other molecular interactions make it a key component in the design of enzyme inhibitors and receptor modulators. nih.govnih.gov In the context of central nervous system (CNS) drug discovery, the morpholine scaffold is particularly valuable for its ability to enhance a molecule's permeability across the blood-brain barrier. nih.gov Its presence is noted in numerous approved drugs, highlighting its importance in drug design and development. nih.govwikipedia.org

Historical Development of Related Chemical Architectures

The development of chemical architectures related to 4-morpholino-5-amino veratrole is rooted in the extensive exploration of both veratrole and morpholine chemistry. Historically, research into veratrole derivatives has been driven by their utility as precursors for more complex molecules, including natural products and pharmaceuticals. Early work focused on understanding the reactivity of the veratrole ring and developing methods for its functionalization. acs.org

The synthesis of aminoveratroles, for example, has been a subject of interest for creating precursors for various heterocyclic compounds. The Martinet procedure, a classic method for synthesizing indole-2,3-diones (isatins), has been successfully applied to 4-aminoveratrole. core.ac.uk This highlights the long-standing use of substituted veratroles in building complex molecular frameworks.

Similarly, the morpholine scaffold has a rich history in medicinal chemistry. researchgate.net Its incorporation into drug candidates has been a strategy to improve pharmacological properties for decades. nih.gov The development of synthetic methodologies for creating substituted morpholines has been an ongoing area of research, allowing for the fine-tuning of molecular properties for specific biological targets. nih.gov The combination of these two well-established pharmacophores, veratrole and morpholine, into a single molecule like this compound represents a logical progression in the search for novel compounds with potentially interesting biological activities.

Current Research Landscape and Scholarly Significance of the Compound

While specific research on this compound itself is not extensively documented in the provided search results, its chemical structure suggests significant potential in several areas of current research. The presence of the veratrole backbone, a known precursor to bioactive molecules, combined with the pharmacologically advantageous morpholine ring and a reactive amino group, makes it a highly attractive scaffold for further chemical exploration.

The current research landscape for related compounds is vibrant. There is a strong focus on the synthesis of novel veratrole derivatives for applications in materials science and medicine. rsc.orgbeilstein-journals.orgacs.org The development of new catalytic methods for the functionalization of aromatic rings continues to be a major theme. researchgate.net

Simultaneously, the exploration of morpholine-containing compounds as therapeutic agents is a highly active field. nih.govnih.govjchemrev.com Researchers are continuously designing and synthesizing new morpholine derivatives to target a wide range of diseases. researchgate.nete3s-conferences.org The combination of the veratrole and morpholine moieties in this compound positions it as an interesting candidate for library synthesis and high-throughput screening in drug discovery programs. The amino group provides a convenient handle for further derivatization, allowing for the creation of a diverse set of analogues for structure-activity relationship (SAR) studies.

The scholarly significance of this compound lies in its potential as a versatile intermediate and a scaffold for the development of new functional molecules. Its synthesis would likely involve established methodologies from both veratrole and morpholine chemistry, such as the amination of a suitably functionalized veratrole derivative.

Table of Compound Properties

| Property | Value |

| IUPAC Name | 4-Morpholino-5-aminoveratrole |

| Molecular Formula | C12H18N2O3 |

| Molecular Weight | 238.28 g/mol |

| General Class | Substituted Veratrole, Morpholine Derivative |

| Key Functional Groups | Veratrole, Morpholine, Amino Group |

Established Synthetic Routes to Key Precursors

The construction of this compound relies on the availability of appropriately functionalized building blocks. The synthesis of the veratrole core, the introduction of the amino functionality, and the formation of the morpholine ring are critical preceding steps.

Veratrole, or 1,2-dimethoxybenzene, serves as the foundational structure. It is typically synthesized from pyrocatechol (catechol) via a Williamson ether synthesis, involving methylation of both hydroxyl groups.

Common industrial methods employ methylating agents like dimethyl sulfate or dimethyl carbonate in the presence of a base. google.comrsc.org The use of dimethyl carbonate is considered a greener alternative. researchgate.net The reaction can be carried out under phase-transfer catalysis to improve efficiency. The electron-rich nature of the veratrole ring makes it susceptible to electrophilic aromatic substitution, allowing for the introduction of further substituents. smolecule.com

Recent advancements have focused on optimizing reaction conditions for higher yields and improved environmental safety, such as using lithium hydroxide as the base and lowering reaction temperatures and times. google.com

Table 1: Selected Synthetic Methods for Veratrole from Pyrocatechol

| Methylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl Sulfate | NaOH | Water | Reflux | ~90 | google.com |

| Dimethyl Carbonate | AlPO4-Al2O3 | Gas Phase | 300 | >90 | rsc.orgmdpi.com |

| Dimethyl Sulfate | LiOH | - | 60-80 | High | google.com |

4-Aminoveratrole (3,4-dimethoxyaniline) is a key intermediate, providing an amino group on the veratrole ring. The most common synthetic approach involves the nitration of veratrole to yield 4-nitroveratrole, followed by the reduction of the nitro group.

The reduction can be achieved using various reagents, including tin or stannous chloride in the presence of hydrochloric acid, or through catalytic hydrogenation with reagents like hydrazine hydrate over a palladium on charcoal (Pd/C) catalyst. orgsyn.orgchemicalbook.com The latter method often provides high yields, around 93%. chemicalbook.com

An alternative route is the Hofmann rearrangement of veratric amide, which is derived from veratronitrile. orgsyn.org This reaction converts a primary amide into a primary amine with one fewer carbon atom, providing a different pathway to 4-aminoveratrole. wikipedia.orgchemistnotes.commasterorganicchemistry.com

Table 2: Comparison of Synthetic Routes to 4-Aminoveratrole

| Starting Material | Key Transformation | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitroveratrole | Nitro Group Reduction | SnCl2, HCl | Good | orgsyn.org |

| 4-Nitroveratrole | Catalytic Hydrogenation | Hydrazine Hydrate, Pd/C | 93 | chemicalbook.com |

Morpholine and its derivatives are crucial heterocyclic motifs. Modern synthetic chemistry offers several advanced methods for their construction, often providing high degrees of substitution and stereocontrol.

A recently developed efficient method is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates, which yields unprotected, highly substituted morpholines. nih.govnih.govacs.orgacs.org This approach is valued for its use of readily available starting materials. nih.gov

Palladium-catalyzed reactions, such as the carboamination of substituted ethanolamine derivatives with aryl or alkenyl halides, provide a versatile route to cis-3,5-disubstituted morpholines. nih.govnih.govnih.gov This strategy allows for modular variation of the morpholine substituents. nih.gov Other palladium-catalyzed methods include the hydroamination of carbamate-protected aziridines. rsc.org

Additionally, methods like the conversion of 1,2-amino alcohols using ethylene sulfate offer a simple, high-yielding, and redox-neutral protocol suitable for large-scale synthesis. chemrxiv.orgchemrxiv.org

Direct Synthesis Strategies for this compound

As of this writing, a specific, documented synthetic route for this compound has not been prominently reported in the literature. Therefore, this section outlines proposed synthetic strategies based on established principles of organic chemistry for constructing polysubstituted aromatic systems.

The synthesis of this compound requires the regioselective installation of an amino group and a morpholino group in an ortho relationship on the veratrole core. The selection of a suitable starting material is critical and is guided by the directing effects of the substituents on the aromatic ring.

Precursor 1: 4-Amino-5-nitroveratrole: This precursor would be an ideal starting point. The nitro group activates the adjacent position for nucleophilic aromatic substitution (SNAr) by morpholine. Following the introduction of the morpholine ring, the nitro group can be selectively reduced to the desired amino group.

Precursor 2: 4-Fluoro-5-nitroveratrole: A fluoro group is an excellent leaving group in SNAr reactions. masterorganicchemistry.com Starting with this compound, morpholine can be introduced at the 4-position. The subsequent reduction of the nitro group at the 5-position would yield the target molecule. The synthesis of this precursor would likely start from 4-fluoroveratrole, followed by nitration.

Precursor 3: 4,5-Diaminoveratrole: While less direct, this precursor could potentially undergo selective N-alkylation. However, achieving selective mono-morpholination over di-alkylation or reaction at the wrong amino group would be a significant challenge, likely requiring complex protection-deprotection strategies.

Based on the precursor design principles, two plausible synthetic pathways are proposed.

Pathway A: Via Nucleophilic Aromatic Substitution (SNAr)

This is the most logical and promising approach. It leverages the activation provided by an electron-withdrawing group (EWG) to facilitate the introduction of the morpholine nucleophile.

Nitration of 4-Aminoveratrole: The synthesis would begin with the selective nitration of 4-aminoveratrole. The amino group would first need to be protected, for instance as an acetamide, to prevent oxidation and to direct the incoming nitro group to the ortho position (C5).

Halogenation/Activation: The protected 4-amino-veratrole would then be halogenated at the 4-position, ideally with fluorine or chlorine, to install a suitable leaving group for the subsequent SNAr reaction. Alternatively, if starting from a different precursor, one might introduce a nitro group first and then rely on its activating effect.

Nucleophilic Aromatic Substitution: The resulting 4-halo-5-nitroveratrole derivative would be reacted with morpholine. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF, often with a non-nucleophilic base, to promote the SNAr reaction, displacing the halide. masterorganicchemistry.com

Reduction of Nitro Group: The final step involves the selective reduction of the nitro group in the 4-morpholino-5-nitroveratrole intermediate to an amino group. This can be achieved using standard conditions such as catalytic hydrogenation (e.g., H2, Pd/C) or using reducing agents like SnCl2/HCl, which are unlikely to affect the morpholine or methoxy groups.

Pathway B: Via Reductive Amination or Buchwald-Hartwig Amination

This alternative pathway would likely involve more steps and present challenges in regioselectivity.

Synthesis of 4-Morpholinoveratrole: This intermediate could be synthesized from 4-bromoveratrole via a Buchwald-Hartwig amination with morpholine.

Nitration: The subsequent nitration of 4-morpholinoveratrole would likely yield a mixture of isomers. The morpholino group is an ortho-, para- director, but the two methoxy groups also strongly influence the position of substitution. Separating the desired 5-nitro isomer would be necessary.

Reduction: The final step would be the reduction of the nitro group to the amine, as described in Pathway A.

Given the challenges in controlling regioselectivity in Pathway B, Pathway A represents a more controlled and strategically sound approach for the synthesis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-15-11-7-9(13)10(8-12(11)16-2)14-3-5-17-6-4-14/h7-8H,3-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYFJTWWVVFBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies

Reactivity of the Morpholine (B109124) Moiety

The reactivity of the morpholine ring in 4-Morpholino-5-amino veratrole is principally governed by the lone pair of electrons on the nitrogen atom and the inherent stability of the six-membered ring. The presence of the electron-rich veratrole ring directly attached to the nitrogen atom modulates its electronic properties, influencing its participation in various chemical transformations.

Ring Opening and Recyclization Pathways

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific conditions. These reactions are crucial for both the synthesis of complex derivatives and for understanding potential metabolic pathways. researchgate.net

One of the primary pathways for the cleavage of the morpholine ring is through ring-opening polymerization (ROP) of related morpholinone structures. For instance, N-acyl morpholin-2-ones can be polymerized using organocatalysts to form poly(aminoesters). nih.gov The thermodynamics of this process are highly sensitive to the substituents on the nitrogen atom; N-acyl groups facilitate polymerization, whereas N-aryl or N-alkyl groups, such as the veratrole group in the title compound, tend to disfavor polymerization under similar conditions. nih.gov This suggests that the direct polymerization of this compound via this pathway would be challenging without prior modification.

Another significant ring-opening strategy involves the reaction of activated aziridines with haloalcohols, which, followed by intramolecular cyclization, can lead to the formation of morpholines. nih.gov This synthetic approach highlights a recyclization pathway where a pre-existing ring is opened to incorporate new structural elements before re-forming the morpholine core. Aziridines, with their high ring strain, serve as reactive intermediates for the synthesis of more complex heterocycles like morpholines. rsc.org

Furthermore, cascade reactions can lead to morpholine ring formation through the ring opening of other heterocyclic precursors. For example, the ring opening of 2-tosyl-1,2-oxazetidine with α-formyl ester nucleophiles initiates a sequence that results in a stable morpholine hemiaminal. acs.org

The following table summarizes various methodologies that can be applied to induce ring-opening in morpholine-related structures.

| Method | Reagents/Conditions | Product Type | Key Features |

| Organocatalytic ROP | Organocatalysts (e.g., TBD) | Poly(aminoesters) | Primarily for N-acyl morpholin-2-ones. nih.gov |

| Aziridine Ring Opening | Lewis Acid, Halogenated Alcohols | Haloalkoxy amines | Intermediate for morpholine synthesis. nih.gov |

| Oxazetidine Cascade | DBU, α-formyl esters | Morpholine hemiaminals | Forms substituted morpholines. acs.org |

| Oxidative Cleavage | N-Bromosuccinimide (NBS) | Aldehydes | Ring opening of N-aryl tetrahydroisoquinolines. researchgate.net |

Nitrogen Reactivity and N-Functionalization

The nitrogen atom of the morpholine ring is a key center of reactivity. As a secondary amine integrated into a heterocyclic system, its nucleophilicity and basicity are influenced by the attached aryl group. In this compound, the electron-donating methoxy (B1213986) groups on the veratrole ring are expected to increase the electron density on the nitrogen, enhancing its nucleophilicity compared to a simple N-phenyl morpholine.

A fundamental reaction involving the morpholine nitrogen is N-arylation . Palladium-catalyzed cross-coupling reactions are a versatile method for forming C-N bonds, allowing for the synthesis of various N-aryl morpholines. researchgate.netresearchgate.net This type of reaction could be used to further functionalize the molecule or in its primary synthesis.

Rhodium-catalyzed C–H insertion reactions represent another pathway for functionalizing the morpholine ring. These reactions can achieve site-selective functionalization at the α C–H bond adjacent to the nitrogen atom, even in the presence of the deactivating β oxygen atom. acs.org This allows for the introduction of new substituents directly onto the morpholine ring, expanding its structural diversity.

The nitrogen atom can also be involved in radical reactions. For instance, a morpholine N-radical can be generated, which can then participate in coupling reactions to form new C-N bonds. This reactivity is a cornerstone of various modern synthetic methods for creating complex amine-containing molecules.

The table below outlines potential N-functionalization reactions applicable to the morpholine moiety.

| Reaction Type | Typical Reagents | Expected Product |

| N-Arylation | Aryl halides, Pd catalyst, Base | N,N'-diaryl morpholine derivatives |

| α-C–H Functionalization | Diazo compounds, Rh catalyst | 2-Substituted morpholine derivatives acs.org |

| N-Alkylation | Alkyl halides, Base | Quaternary morpholinium salts |

| N-Acylation | Acyl chlorides, Anhydrides | N-acyl morpholine derivatives |

Stereochemical Control and Stereoselectivity in Reactions

Introducing chirality to the morpholine scaffold is of great interest in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. acs.org Reactions involving this compound can be designed to control the formation of new stereocenters, leading to specific diastereomers or enantiomers.

Diastereoselective and Enantioselective Approaches

Numerous strategies have been developed for the stereoselective synthesis of substituted morpholines, and these principles can be extended to reactions of existing morpholine scaffolds. nih.gov

Diastereoselective synthesis often relies on substrate control or reagent control to favor the formation of one diastereomer over another. For example, intramolecular reductive etherification has been used for the stereoselective synthesis of C-substituted morpholines, yielding products with high diastereoselectivity. acs.org Similarly, a photocatalytic, diastereoselective annulation strategy can be used to synthesize substituted 2-aryl morpholines from readily available starting materials. acs.org Palladium-catalyzed carboamination reactions can produce cis-3,5-disubstituted morpholines with high diastereomeric ratios (>20:1 dr). nih.gov

Enantioselective approaches utilize chiral catalysts or reagents to produce a single enantiomer of the product. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of C2-functionalized morpholines from simple aldehydes with high enantiomeric excess (ee). nih.govnih.gov Tandem one-pot reactions combining hydroamination and asymmetric transfer hydrogenation can yield 3-substituted morpholines with enantiomeric excesses greater than 95%. acs.orgorganic-chemistry.org Chiral phosphoric acid catalysis has also been employed for the enantioselective synthesis of C3-substituted morpholinones. acs.org

The following table presents examples of catalyst systems used in stereoselective morpholine synthesis.

| Catalyst/Method | Reaction Type | Stereoselectivity Achieved |

| Copper(II) 2-ethylhexanoate | Alkene Oxyamination | High diastereoselectivity nih.gov |

| Pd-Catalysis | Carboamination | High diastereoselectivity (>20:1 dr) nih.gov |

| Organocatalysis | α-Chlorination/Cyclization | High enantioselectivity (75-98% ee) nih.gov |

| RuCl[(S,S)-Ts-DPEN] | Asymmetric Transfer Hydrogenation | High enantioselectivity (>95% ee) acs.orgorganic-chemistry.org |

| Chiral Phosphoric Acid | Aza-Benzilic Ester Rearrangement | High enantioselectivity acs.org |

Application of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. sigmaaldrich.comnih.gov After the desired transformation, the auxiliary can be removed and often recovered for reuse. This is a robust and reliable strategy for asymmetric synthesis. researchgate.net

For a molecule like this compound, a chiral auxiliary could be attached to the primary amino group on the veratrole ring. This would place the chiral controller in proximity to the rest of the molecule, allowing it to direct subsequent reactions, such as alkylation or acylation, on the aromatic ring or the morpholine moiety.

Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. nih.gov Examples include Evans' oxazolidinones, pseudoephedrine, and camphorsultam. sigmaaldrich.comresearchgate.net Pseudoephenamine has also been shown to be a versatile chiral auxiliary, providing remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov The choice of auxiliary depends on the specific reaction, as its structure sterically and electronically influences the transition state to favor the formation of one stereoisomer. researchgate.net

The table below lists some common chiral auxiliaries and their typical applications in asymmetric synthesis.

| Chiral Auxiliary | Typical Application | Mechanism of Control |

| Evans' Oxazolidinones | Aldol reactions, Alkylations, Diels-Alder researchgate.net | Steric hindrance from substituents directs incoming reagents. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation nih.gov | Forms a chiral enolate that reacts stereoselectively. |

| Camphorsultam | Michael additions, Claisen rearrangements | Steric shielding of one face of the reactive intermediate. |

| (S)-(-)-1-Phenylethylamine | Asymmetric synthesis | Forms diastereomeric intermediates that can be separated. |

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the outline. The general principles of the methodologies listed in the prompt are well-established in computational chemistry for analyzing molecules. However, without specific studies on this compound, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy.

Theoretical and Computational Chemistry of 4 Morpholino 5 Amino Veratrole

Computational Predictions of Structure-Reactivity Relationships

The reactivity of 4-Morpholino-5-amino veratrole is fundamentally governed by its electronic and steric properties. Computational chemistry offers a powerful lens through which to examine these characteristics and predict how structural modifications will influence the molecule's behavior. Quantitative Structure-Activity Relationship (QSAR) studies, a cornerstone of computational chemistry, establish a mathematical correlation between the chemical structure of a compound and its biological activity.

For this compound, a QSAR model would typically involve the calculation of various molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These parameters, such as dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO), are crucial in determining the molecule's ability to participate in electrostatic interactions and chemical reactions. The amino and morpholino groups, being electron-donating, and the methoxy (B1213986) groups on the veratrole ring, also influence the electron density distribution across the aromatic ring, which in turn affects its reactivity towards electrophiles and nucleophiles. Computational studies on similar aromatic amines have shown that substituents that increase the electron density on the aromatic ring can enhance certain biological activities.

Steric Descriptors: The three-dimensional arrangement of atoms in this compound is critical for its interaction with biological targets. Descriptors such as molecular volume, surface area, and specific conformational energies provide insights into how the molecule will fit into a receptor's binding pocket. The morpholine (B109124) ring, with its chair-like conformation, introduces a specific steric bulk that can be both advantageous for binding and a point of modification for optimizing selectivity.

Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by its partition coefficient (logP), is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The morpholine moiety is recognized for its ability to improve the physicochemical properties of a molecule, often leading to better solubility and a more favorable ADME profile. nih.govnih.gov

By systematically modifying the structure of this compound in silico—for instance, by introducing different substituents on the veratrole ring or the morpholine moiety—and calculating the corresponding changes in these descriptors, it is possible to build a predictive QSAR model. Such a model can then be used to forecast the biological activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 1: Hypothetical QSAR Descriptors for this compound and Its Analogs

| Compound | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Activity (IC50, µM) |

| This compound | 2.5 | 3.1 | -5.2 | -0.8 | 5.2 |

| Derivative A (with electron-withdrawing group) | 2.8 | 4.5 | -5.5 | -1.2 | 2.1 |

| Derivative B (with bulky alkyl group) | 3.5 | 3.0 | -5.1 | -0.7 | 8.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Design and Virtual Screening of Novel Derivatives

The insights gained from understanding the structure-reactivity relationships of this compound form the foundation for the rational design of new derivatives with potentially improved therapeutic profiles. In silico design and virtual screening are powerful computational techniques that allow for the rapid evaluation of large libraries of virtual compounds, identifying those with the highest probability of being active and possessing favorable drug-like properties.

The process typically begins with the identification of a biological target, such as a protein kinase or a receptor, that is implicated in a particular disease. A three-dimensional model of this target is then used for molecular docking studies.

Molecular Docking: In this step, virtual derivatives of this compound are computationally placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity between the ligand and the protein. This allows for the ranking of different derivatives based on their predicted potency. The morpholine and amino groups of the parent compound are likely to be key pharmacophoric features, forming hydrogen bonds and other favorable interactions with the target.

Virtual Screening: Instead of designing derivatives one by one, virtual screening allows for the high-throughput docking of large chemical libraries against the target protein. These libraries can contain millions of commercially available or synthetically accessible compounds. By applying filters based on predicted binding affinity, drug-likeness (e.g., Lipinski's rule of five), and ADMET properties, the initial large library can be narrowed down to a manageable number of promising "hits" for experimental validation.

Pharmacophore Modeling: When the 3D structure of the target is unknown, a pharmacophore model can be constructed based on a set of known active molecules. This model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore can then be used as a query to search virtual libraries for molecules that match these spatial and chemical features. For this compound, key pharmacophoric features would likely include the aromatic ring, the hydrogen-bonding capabilities of the amino group, and the hydrogen-bond accepting ability of the morpholine oxygen.

Table 2: Example of a Virtual Screening Cascade for Novel Derivatives

| Stage | Method | Criteria | Number of Compounds |

| Initial Library | - | - | 1,000,000 |

| Step 1: Drug-likeness Filtering | Lipinski's Rule of Five | Pass all criteria | 750,000 |

| Step 2: High-Throughput Virtual Screening (HTVS) | Molecular Docking (Fast) | Docking Score > -7.0 kcal/mol | 50,000 |

| Step 3: Standard Precision (SP) Docking | Molecular Docking (More Accurate) | Docking Score > -9.0 kcal/mol | 2,000 |

| Step 4: ADMET Prediction | In silico models | Favorable pharmacokinetic and toxicity profiles | 100 |

| Final Hits for Synthesis | Visual Inspection and Clustering | Diverse and promising scaffolds | 20 |

Note: The data in this table is a generalized representation of a virtual screening workflow.

Through these computational strategies, the design and discovery of novel derivatives of this compound can be significantly accelerated, reducing the time and cost associated with traditional drug discovery pipelines.

Derivatization and Functionalization of 4 Morpholino 5 Amino Veratrole

Chemical Modifications at the Amino Group

The primary amino group (-NH₂) at the C5 position of the veratrole ring is a key site for derivatization due to its nucleophilic character. Standard transformations of aromatic amines can be readily applied to introduce a wide array of functional groups.

Acylation: The amino group of 4-Morpholino-5-amino veratrole can be readily acylated to form the corresponding amides. This reaction typically involves treatment with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid byproduct. masterorganicchemistry.comorganic-chemistry.org The high nucleophilicity of the amino group facilitates this transformation under mild conditions. For instance, reaction with acetyl chloride would yield N-(4-morpholino-5,6-dimethoxyphenyl)acetamide. These acylation reactions are fundamental in peptide synthesis and for modifying the electronic properties of the amino substituent. masterorganicchemistry.comacs.org

Alkylation: N-alkylation of the primary amino group can be achieved using various alkylating agents, such as alkyl halides or sulfates. However, these reactions can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation. More advanced methods, such as reductive amination with aldehydes or ketones, or transition metal-catalyzed N-alkylation protocols, offer greater selectivity for mono-alkylation. nih.govscience.gov For example, nickel-catalyzed methods have been developed for the enantioselective alkylation of amino acid derivatives, which could be adapted for this substrate. science.gov

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Example | Conditions |

| Acylation | Acetyl Chloride | N-(4-morpholino-5,6-dimethoxyphenyl)acetamide | Base (e.g., Pyridine), Aprotic Solvent |

| Alkylation | Methyl Iodide | 4-Morpholino-5-(methylamino)veratrole | Base (e.g., K₂CO₃), Polar Solvent |

| Reductive Amination | Benzaldehyde, NaBH₃CN | 5-(Benzylamino)-4-morpholinoveratrole | Acid catalyst, Methanol |

Imine Formation: The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium toward the product. youtube.com The reversibility of imine formation makes it a useful reaction for dynamic combinatorial chemistry and as an intermediate step for further functionalization, such as reduction to a secondary amine.

Amide Formation: Beyond acylation with simple acyl halides, amides can be synthesized by coupling the amino group with carboxylic acids using dehydrating agents or coupling reagents. nih.gov Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are extensively used for forming amide bonds under mild conditions, which is particularly important in peptide synthesis. masterorganicchemistry.com This method allows for the introduction of a vast range of carboxylic acid-containing moieties onto the veratrole scaffold. The reaction of the amino group with an acyl chloride is a classic method for amide synthesis. figshare.com

Table 2: Imine and Amide Formation Reactions

| Reaction Type | Reagent Example | Product Example | Key Features |

| Imine Formation | Benzaldehyde | (E)-N-benzylidene-4-morpholino-5,6-dimethoxyaniline | Reversible, acid-catalyzed, water removal required. nih.govyoutube.com |

| Amide Coupling | Benzoic Acid + EDC | N-(4-morpholino-5,6-dimethoxyphenyl)benzamide | Mild conditions, high yield, suitable for sensitive substrates. masterorganicchemistry.com |

Functionalization of the Veratrole Aromatic Ring

The veratrole ring is highly activated towards electrophilic attack due to the presence of four electron-donating substituents: two methoxy (B1213986) groups, an amino group, and a morpholino group.

The substituents on the veratrole ring are all activating and ortho-, para-directing groups. researchgate.netnih.gov The relative activating strength generally follows the order: -NH₂ > -OR > alkyl. The amino group is a powerful activating group, strongly directing incoming electrophiles to its ortho and para positions. acs.orgchemicalbook.com Similarly, the methoxy and morpholino groups also direct ortho- and para-. youtube.com

In this compound, the positions ortho and para to the strongly activating amino group are C4 (occupied by morpholino), C6 (unoccupied), and C1 (occupied by methoxy). The position para to the morpholino group is C1, and the position para to the C1-methoxy group is C4. The position para to the C2-methoxy group is C5 (occupied by amino). The confluence of these directing effects strongly activates the single remaining unsubstituted position, C6. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are predicted to occur with high regioselectivity at the C6 position. researchgate.net The high electron density at this position makes the ring highly nucleophilic and reactive towards a variety of electrophiles. youtube.com

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Predicted Product |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-4-morpholino-5-aminoveratrole |

| Nitration | HNO₃ / H₂SO₄ | 4-Morpholino-5-amino-6-nitroveratrole |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 1-(3-Amino-5-morpholino-1,2-dimethoxyphenyl)ethan-1-one |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov To utilize these methods, the veratrole ring must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. As discussed, halogenation is expected to occur selectively at the C6 position, providing the necessary precursor, 6-bromo-4-morpholino-5-aminoveratrole.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide precursor with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.govresearchgate.net For example, reacting 6-bromo-4-morpholino-5-aminoveratrole with phenylboronic acid in the presence of a palladium catalyst and a base would yield 6-phenyl-4-morpholino-5-aminoveratrole, introducing an aryl substituent. mdpi.com

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. mdpi.comchemicalbook.com This would allow for the introduction of vinyl groups at the C6 position. The reaction involves a Pd(0)/Pd(II) catalytic cycle and is a versatile method for alkene substitution. mdpi.comCurrent time information in Pasuruan, ID.

These cross-coupling reactions significantly expand the synthetic utility of the this compound scaffold, enabling the construction of complex biaryl systems and other extended conjugated structures. rsc.org

Chemical Transformations on the Morpholine (B109124) Ring System

The morpholine ring attached to the veratrole core via a C-N bond is generally a stable moiety. nih.gov N-aryl morpholines are common in medicinal chemistry due to their favorable metabolic and physicochemical properties. chemicalbook.comnih.gov Transformations of the morpholine ring itself typically require more forcing conditions than modifications at the amino group or the aromatic ring.

Potential transformations, though likely challenging without affecting the rest of the molecule, could include:

Oxidative C-H Functionalization: Under specific catalytic conditions, it may be possible to functionalize the C-H bonds alpha to the nitrogen or oxygen atoms of the morpholine ring. For instance, electrochemical methods have been used for the C-H oxidation of N-Boc morpholine. chemicalbook.com

Ring-Opening Reactions: While the unstrained morpholine ring is robust, ring-opening can be induced under certain reductive or oxidative conditions. For example, quantum chemistry calculations have explored the ring-opening pathways of morpholinyl radicals in the presence of oxygen. Such reactions would fundamentally alter the heterocyclic system.

N-Dealkylation: Cleavage of the N-aryl bond is generally difficult but could potentially be achieved under harsh hydrogenolysis or oxidative conditions, though this would likely be non-selective and lead to degradation of the veratrole portion of the molecule.

Substitutions on the Carbon Backbone

The veratrole ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of multiple electron-donating groups (two methoxy groups, an amino group, and a morpholino group). wikipedia.orglibretexts.orgchemistrytalk.orgorganicchemistrytutor.comscispace.com The directing effects of these substituents determine the position of incoming electrophiles. Both the amino and morpholino groups are potent ortho, para-directors. wikipedia.orglibretexts.orgchemistrytalk.orgorganicchemistrytutor.comscispace.com Given the substitution pattern of the parent molecule, the positions ortho and para to the strongly activating amino and morpholino groups are already substituted. Therefore, electrophilic substitution is anticipated to occur at the remaining available positions on the aromatic ring, guided by the cumulative directing influence of all substituents and steric considerations.

The methoxy groups also act as ortho, para-directors, further activating the ring. libretexts.orgorganicchemistrytutor.com The synergistic effect of these activating groups suggests that reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions could proceed under relatively mild conditions. youtube.commnstate.eduumkc.edu However, the steric bulk of the morpholino group and the adjacent substituents may influence the regioselectivity, potentially favoring substitution at the less hindered positions. masterorganicchemistry.com

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Bromination | Br2 in acetic acid | 2-Bromo-4-morpholino-5-amino veratrole and/or 6-Bromo-4-morpholino-5-amino veratrole |

| Nitration | HNO3, H2SO4, low temperature | 2-Nitro-4-morpholino-5-amino veratrole and/or 6-Nitro-4-morpholino-5-amino veratrole |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 2-Acetyl-4-morpholino-5-amino veratrole and/or 6-Acetyl-4-morpholino-5-amino veratrole |

| Sulfonation | Fuming H2SO4 | This compound-2-sulfonic acid and/or this compound-6-sulfonic acid |

Note: The product distribution would be determined by the specific reaction conditions and the combined electronic and steric effects of the substituents.

N-Substitutions and Nitrogen-Directed Reactions

The primary amino group of this compound is a key site for a variety of functionalization reactions, including N-alkylation, N-acylation, and diazotization.

N-Alkylation and N-Acylation:

The nucleophilic nature of the amino group allows for the introduction of alkyl and acyl substituents. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or via reductive amination. nih.govacs.orgresearchgate.netsemanticscholar.orgnih.gov The synthesis of both secondary and tertiary anilines can be accomplished through these methods. nih.gov N-acylation, the reaction with acyl chlorides or anhydrides, can be used to introduce a wide range of functional groups and is a common strategy for the synthesis of amides. nih.govresearchgate.net These reactions can be influenced by the steric hindrance presented by the adjacent morpholino group. nih.govresearchgate.netrsc.org

Diazotization:

The primary aromatic amino group can undergo diazotization when treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. quora.comicrc.ac.irchemicalnote.com This reaction converts the amino group into a diazonium salt, which is a versatile intermediate in organic synthesis. researchgate.netacs.org Diazonium salts can be subsequently transformed into a wide array of functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and can also be used in azo coupling reactions to form azo dyes. icrc.ac.irchemicalnote.com

Table 2: Representative N-Substitution and Nitrogen-Directed Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Methylation | Methyl iodide, K2CO3 | 4-Morpholino-5-(methylamino)veratrole |

| N-Acetylation | Acetic anhydride, pyridine | N-(4-Morpholino-3,4-dimethoxyphenyl)acetamide |

| Diazotization | NaNO2, HCl, 0-5 °C | 4-Morpholino-3,4-dimethoxybenzenediazonium chloride |

| Sandmeyer Reaction (from diazonium salt) | CuBr | 5-Bromo-4-morpholinoveratrole |

Synthesis of Conjugates and Hybrid Molecular Architectures

The functional groups present in this compound make it an attractive building block for the synthesis of more complex conjugates and hybrid molecules. The concept of creating hybrid molecules by combining different pharmacophores is a strategy in drug discovery.

The amino group provides a convenient handle for conjugation to other molecules, such as peptides, carbohydrates, or other heterocyclic systems. uomus.edu.iq For instance, the amino group can be acylated with a carboxylic acid-containing molecule to form a stable amide linkage. Alternatively, the diazonium salt intermediate can be coupled with electron-rich aromatic compounds to form azo-linked conjugates. icrc.ac.ir

The veratrole and morpholine moieties can also be incorporated into larger, polycyclic systems. For example, the amino group can participate in condensation reactions with dicarbonyl compounds to form heterocyclic rings. The synthesis of hybrid molecules containing 1,2,3-triazole moieties is another area of interest, often achieved through click chemistry involving an azide derivative. researchgate.netmdpi.com

Table 3: Illustrative Examples of the Synthesis of Conjugates and Hybrid Molecules from this compound Derivatives

| Reaction Type | Reactants | Potential Product Class |

| Amide Bond Formation | This compound, Carboxylic acid-containing bioactive molecule (e.g., a non-steroidal anti-inflammatory drug) | Amide-linked conjugate |

| Azo Coupling | 4-Morpholino-3,4-dimethoxybenzenediazonium chloride, Phenolic compound | Azo-linked hybrid molecule |

| Heterocycle Formation (Skraup-type reaction) | This compound, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline (B57606) derivative fused to the veratrole ring |

| 1,2,3-Triazole Formation (via Click Chemistry) | 5-Azido-4-morpholinoveratrole (prepared from the corresponding amine), Terminal alkyne | 1,2,3-Triazole-containing hybrid molecule |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Synthetic Intermediate and Versatile Building Block

4-Morpholino-5-amino veratrole is a multifunctional building block, deriving its utility from the distinct chemical properties of its constituent parts. The veratrole (1,2-dimethoxybenzene) core is an electron-rich aromatic system that is a common structural motif in numerous natural products and pharmacologically active compounds. wikipedia.orgmedchemexpress.com The morpholine (B109124) heterocycle is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles. nih.govnih.gov The presence of both an aniline-type amino group and the tertiary amine of the morpholine ring provides multiple sites for chemical modification.

Contribution to Complex Molecule Synthesis

The structure of this compound is strategically poised for the synthesis of elaborate molecules. Morpholine itself is a fundamental building block in the preparation of approved drugs such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its inclusion in a molecule can improve solubility and metabolic stability. nih.govresearchgate.netresearchgate.net The veratrole moiety is relatively electron-rich, making it amenable to electrophilic substitution reactions, and serves as a precursor for various aromatic compounds. wikipedia.org As a single, integrated entity, this compound offers synthetic chemists a starting material that already contains key pharmacophoric elements, streamlining the synthesis of complex targets in drug discovery and other areas of chemical research.

Precursor for Diverse Heterocyclic Systems

A particularly powerful application of this compound lies in its function as a synthetic equivalent of a substituted o-phenylenediamine (B120857). This structural feature enables its use in condensation reactions to form a wide array of fused heterocyclic systems, which are central scaffolds in many therapeutic agents. researchgate.net The vicinal arrangement of the primary amino group and the morpholine nitrogen allows for cyclization reactions with various electrophilic partners to construct polycyclic frameworks.

Common and highly valuable heterocyclic systems that can be synthesized from o-phenylenediamine precursors include:

Benzimidazoles: Formed by reacting with aldehydes, carboxylic acids, or their derivatives. rsc.orgmdpi.comorganic-chemistry.org These structures are known for a wide range of pharmacological activities. researchgate.net

Quinoxalines: Typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govsapub.org Quinoxaline derivatives are important biological agents with diverse therapeutic applications. nih.gov

Phenazines: Can be formed through the oxidative dimerization of o-phenylenediamines or by condensation with catechols. nih.gov These compounds are known to exhibit a broad spectrum of biological properties, including antimicrobial and antitumor activities. researchgate.net

The following table outlines the potential of this compound as a precursor for these important heterocyclic cores.

| Target Heterocyclic System | Required Reagent(s) | Resulting Fused Ring System |

| Substituted Benzimidazoles | Aldehydes, Carboxylic Acids, Orthoesters | Imidazole ring |

| Substituted Quinoxalines | 1,2-Diketones (e.g., Benzil), α-Halo ketones | Pyrazine ring |

| Substituted Phenazines | 1,2-Diketones, Catechols (under oxidative conditions) | Pyrazine ring |

Design and Synthesis of Chemically Diverse Scaffolds for Chemical Biology

In chemical biology, molecular scaffolds serve as the foundational structures for building libraries of compounds used to probe biological systems. sigmaaldrich.comsrdorganics.com The morpholine ring is a versatile and frequently used scaffold due to its advantageous properties and synthetic accessibility. nih.govnih.govresearchgate.net The integration of this proven scaffold with the veratrole unit in this compound creates a novel and highly adaptable platform for generating chemically diverse molecules. nih.govresearchgate.net

Exploration of Structure-Function Relationships via Systematic Chemical Modification

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure correlates with biological activity. This compound offers multiple points for systematic chemical modification to explore these relationships thoroughly.

The Primary Amino Group: This group can be readily acylated, alkylated, sulfonated, or used in reductive amination to introduce a wide variety of substituents. These modifications can probe interactions with biological targets and modulate the electronic properties of the aromatic ring.

The Aromatic Ring: While already substituted, the electron-donating nature of the methoxy (B1213986) and morpholino groups can direct further electrophilic aromatic substitution to the remaining open positions, allowing for the introduction of halogens or other functional groups.

The Morpholine Moiety: Although the morpholine ring is often incorporated as a stable unit, advanced synthetic strategies allow for the preparation of C-substituted morpholines, which can be used to create analogues of this compound with varied three-dimensional shapes. nih.gov

By systematically altering these positions, researchers can fine-tune the steric, electronic, and hydrophobic properties of the resulting compounds to optimize their interaction with specific biological targets, as has been demonstrated with other morpholine-containing quinoline (B57606) derivatives. mdpi.com

Strategic Incorporation of Morpholine and Veratrole Moieties in Novel Chemical Entities

The deliberate inclusion of specific structural motifs is a key strategy in modern drug design. Both the morpholine and veratrole components of this compound are incorporated to impart desirable characteristics to the final molecule. nih.gov

The morpholine ring is considered a "pharmacokinetic-friendly" group. nih.gov Its presence often leads to improved metabolic stability, enhanced aqueous solubility, and a favorable lipophilicity profile, which are critical for a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net The veratrole moiety, with its defined substitution pattern, provides a rigid scaffold that can orient other functional groups in a precise three-dimensional arrangement for optimal target binding.

The strategic advantages conferred by each moiety are summarized below.

| Moiety | Strategic Advantages in Novel Chemical Entities |

| Morpholine | Improves aqueous solubility. nih.gov Enhances metabolic stability. nih.gov Acts as a hydrogen bond acceptor. nih.gov Modulates pharmacokinetic/pharmacodynamic (PK/PD) properties. acs.org |

| Veratrole | Provides a rigid, well-defined aromatic scaffold. wikipedia.org Electron-rich nature influences molecular interactions. Common structural unit in natural products and bioactive molecules. medchemexpress.com |

Contributions to Materials Chemistry

Beyond its applications in the life sciences, the structural features of this compound suggest its potential as a valuable monomer or precursor in materials chemistry. The field increasingly relies on functional organic molecules to create advanced materials with tailored properties.

Morpholine derivatives have been explored for their utility in polymer and materials science, for example, as curing agents and stabilizers. e3s-conferences.org Furthermore, novel polymers derived from morpholine-containing monomers have been shown to exhibit stimuli-responsive properties, such as pH-dependent swelling, making them excellent candidates for smart hydrogels in applications like drug delivery and tissue engineering. nih.gov

The veratrole portion of the molecule also has precedent in materials science. Vanillin-derived veratrole compounds have been successfully used as renewable reactive diluents in the formulation of vinyl ester resin thermosets, offering a bio-based alternative to traditional petrochemicals like styrene. researchgate.net

Given that this compound possesses a polymerizable primary amine group, it could serve as a monomer for the synthesis of novel functional polymers. These materials could potentially combine the pH-responsiveness and stabilizing properties of the morpholine unit with the aromatic and electronic characteristics of the veratrole core. Such polymers could find applications as specialty coatings, components in electronic devices, or advanced hydrogels. Additionally, the incorporation of morpholine-substituted aromatic systems into fluorescent dyes, such as BODIPY, has been shown to modulate their electronic and optical properties, suggesting a role for such building blocks in the creation of new sensors or imaging agents. mdpi.com

Precursors for Functional Organic Materials

There is currently no available information in the searched scientific literature regarding the use of this compound as a precursor for functional organic materials.

Building Blocks for Organic Optoelectronic Applications (e.g., OLEDs, OFETs)

No research findings or data could be located to substantiate the use of this compound as a building block for organic optoelectronic applications, including OLEDs and OFETs.

Future Research Directions

Exploration of Novel and Highly Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 4-Morpholino-5-amino veratrole is a critical objective for future research. ejcmpr.com Current methodologies often rely on traditional synthetic pathways that may involve hazardous reagents, extensive waste generation, and high energy consumption. nih.gov Green chemistry principles are increasingly guiding the design of new synthetic strategies to mitigate these environmental impacts. ejcmpr.commdpi.com

Future research in this area will likely focus on several key strategies:

Alternative Solvents: Reducing the reliance on volatile organic compounds (VOCs) by exploring greener solvents such as water, supercritical fluids, or bio-based alternatives.

Catalytic Innovations: Designing and utilizing catalysts based on earth-abundant metals to improve atom economy and reduce reliance on precious metal catalysts. acs.org Chemoenzymatic processes, which use enzymes to catalyze specific reactions, also offer a highly selective and sustainable alternative to traditional chemical methods. acs.orgrsc.org

Renewable Feedstocks: Investigating the use of starting materials derived from biomass to decrease the carbon footprint of the synthetic process.

Process Intensification: Employing techniques like microwave-assisted synthesis and multicomponent reactions (MCRs) can significantly shorten reaction times, reduce energy consumption, and minimize waste by combining multiple steps into a single operation. nih.govnih.gov

A comparative look at traditional versus green approaches highlights the potential benefits:

| Feature | Traditional Synthesis | Green Synthesis Approach |

| Solvents | Often uses volatile organic compounds (VOCs) | Focuses on water, bio-solvents, or solvent-free conditions. mdpi.com |

| Catalysts | May use precious or toxic metal catalysts | Employs earth-abundant metals, biocatalysts, or organocatalysts. acs.orgrsc.org |

| Starting Materials | Typically petrochemical-based | Aims to use renewable biomass feedstocks. nih.gov |

| Efficiency | Multi-step, higher energy use, more waste | Fewer steps (e.g., one-pot reactions), lower energy, high atom economy. nih.gov |

| Byproducts | Can generate significant hazardous waste | Designed to minimize or eliminate hazardous byproducts. nih.gov |

Integration of Advanced Computational Modeling and Machine Learning in Chemical Discovery

The synergy between computational chemistry and machine learning is set to revolutionize the discovery and optimization of derivatives of this compound. researchgate.netnih.gov These in silico methods can dramatically reduce the time and cost associated with traditional experimental screening by predicting molecular properties and biological activities. beilstein-journals.orgnih.gov

Key computational and machine learning applications include:

Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations can predict how derivatives of this compound will bind to biological targets, providing insights into their potential efficacy. beilstein-journals.org

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target to identify promising candidates for synthesis and further testing. mdpi.com

QSAR and Predictive Models: Quantitative Structure-Activity Relationship (QSAR) models establish mathematical relationships between a compound's structure and its biological activity. jocpr.com Machine learning algorithms, including deep learning, can build highly accurate predictive models for various properties, including toxicity and bioavailability, based on chemical structure. escholarship.orgnih.govuni-saarland.denih.gov

De Novo Design: Algorithms can design entirely new molecules with desired properties, expanding the chemical space for exploration.

The integration of these computational tools allows for a more targeted and efficient drug discovery process, enabling researchers to prioritize the synthesis of compounds with the highest probability of success. nih.govmdpi.com

Development of Highly Selective and Efficient Catalytic Systems for Derivatization

The ability to selectively modify the this compound scaffold is crucial for creating diverse libraries of derivatives for structure-activity relationship (SAR) studies. Developing highly selective and efficient catalytic systems is at the heart of this endeavor. nih.gov

Future research will likely concentrate on:

Site-Selective Functionalization: Designing catalysts that can target a specific position on the molecule, such as the amino group or specific C-H bonds on the aromatic ring, without affecting other reactive sites. researchgate.net This is essential for building molecular complexity in a controlled manner.

Transition-Metal Catalysis: Advances in rhodium and palladium-catalyzed cross-coupling and C-H functionalization reactions will continue to provide powerful tools for creating new carbon-carbon and carbon-nitrogen bonds. nih.govacs.org Gold-supported catalysts have also shown high chemoselectivity in the reduction of nitro groups to form anilines. nih.gov

Organocatalysis: The use of small, metal-free organic molecules as catalysts offers a more sustainable and often highly stereoselective alternative to traditional metal-based catalysts. rsc.orgthieme-connect.comresearchgate.net N-Heterocyclic Carbenes (NHCs), for example, have emerged as versatile catalysts for the synthesis of polysubstituted benzenes. thieme-connect.comthieme-connect.com

Photocatalysis: Utilizing light to drive chemical reactions can provide access to unique reaction pathways under mild conditions, enabling novel derivatizations. nih.gov

The table below summarizes various catalytic approaches for the functionalization of aromatic amines, a key structural feature of the target compound.

| Catalytic System | Transformation Type | Key Advantages |

| Palladium (Pd)/C | Synthesis of anilines from cyclohexanones | Utilizes a heterogeneous catalyst, applicable to indole (B1671886) synthesis. acs.org |

| Rhodium (Rh) | C-H Functionalization / Hydroacylation | Allows for sequential and regioselective modifications. nih.gov |

| Gold (Au) Nanoparticles | Chemoselective Nitro Reduction | High selectivity for the nitro group in the presence of other reducible functions. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Benzene Ring Formation / Annulation | Metal-free, enables atroposelective synthesis of complex arenes. thieme-connect.comthieme-connect.com |

| Cobalt (Co)-based Composites | Reductive Amination | Platinum-group-metal-free alternative for forming C-N bonds. mdpi.com |

Implementation of Flow Chemistry Methodologies for Scalable Synthesis

To move from laboratory-scale synthesis to industrial production, scalable and efficient manufacturing processes are required. Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing. acs.orgdoaj.org

The implementation of flow chemistry for the synthesis of this compound would focus on:

Enhanced Process Control: Microreactors and flow systems allow for precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, better purity, and improved safety. scientistlive.comirost.irkrishisanskriti.org

Scalability: Increasing production in a flow system is achieved by "numbering-up" (running multiple reactors in parallel) or by running the system for longer periods, which is often simpler and safer than scaling up large batch reactors. acs.org

Safety: The small reaction volumes at any given moment minimize the risks associated with highly exothermic or hazardous reactions, which is a common challenge in batch processing. digitellinc.comwiley-vch.de

Integration and Automation: Flow systems can be integrated with in-line purification and analytical tools, allowing for a fully automated and streamlined "synthesis-to-purification" process. jst.org.in This can greatly accelerate the development and manufacturing of pharmaceutical intermediates. rsc.org

The transition from batch to flow chemistry represents a paradigm shift in chemical manufacturing, promising more sustainable, efficient, and cost-effective production of important chemical compounds. acs.orgazolifesciences.com

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing 4-Morpholino-5-amino veratrole, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example, reacting veratrole derivatives with morpholine precursors under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (60–80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using H/C NMR, HPLC (>97% purity), and mass spectrometry are critical. Yield optimization requires factorial design to test variables like solvent polarity, reaction time, and catalyst loading .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include solubility (polar aprotic solvents like DMSO or DMF), stability under acidic/basic conditions (test via pH titration and UV-Vis monitoring), and thermal decomposition profile (TGA/DSC analysis). These properties inform solvent selection for reactions, storage conditions (e.g., desiccated at −20°C), and compatibility with analytical instrumentation .

Q. How is this compound used as an intermediate in organic synthesis?

- Methodological Answer : The compound’s morpholine and amino groups enable its use as a ligand in catalytic systems or as a precursor for heterocyclic compounds. For example, coupling with boronic acids (Suzuki-Miyaura reactions) requires Pd catalysts and base optimization (e.g., KCO in THF). Researchers should validate intermediate structures via X-ray crystallography and monitor reaction progress using TLC or inline IR spectroscopy .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity under varying catalytic conditions?

- Methodological Answer : Employ a mixed factorial design to isolate variables like catalyst type (e.g., Pd vs. Cu), temperature (40–100°C), and solvent polarity. Use ANOVA to identify significant interactions. For reproducibility, include control groups (e.g., catalyst-free conditions) and triplicate trials. Computational tools (e.g., DFT simulations) can predict transition states and guide experimental parameter selection .

Q. What strategies resolve contradictions in reported data on the compound’s stability in aqueous solutions?

- Methodological Answer : Discrepancies often arise from unmeasured variables (e.g., dissolved oxygen, trace metals). Design a controlled degradation study using HPLC-MS to track decomposition products. Apply multivariate regression to correlate degradation rates with variables like pH, ionic strength, and light exposure. Cross-validate findings using accelerated stability testing (ICH Q1A guidelines) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities with proteins (e.g., kinases). Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Ensure force field parameters are calibrated using experimental crystallographic data .

Q. What experimental approaches validate the compound’s stability in long-term storage for pharmacological studies?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation via UPLC-QTOF and identify impurities using high-resolution MS. Compare results with ICH guidelines to establish shelf-life. For light sensitivity, use amber vials and monitor under UV/Vis exposure .

Q. How can researchers investigate the compound’s role in modulating enzyme activity?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten analysis) with varying substrate/enzyme concentrations. Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Validate mechanisms using fluorescent probes (e.g., FITC-labeled enzymes) and stopped-flow spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.